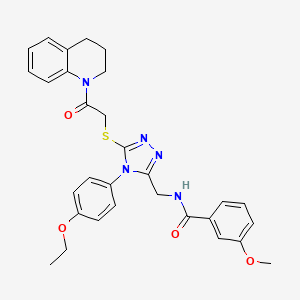![molecular formula C12H13ClF3N3O2 B2743596 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide CAS No. 383147-70-4](/img/structure/B2743596.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3-DCTF) have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3-DCTC); subsequent vapor–phase fluorination of 2,3-DCTC can yield 2,3-DCTF .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. The pyridine ring is further linked to a morpholinoacetamide group.Chemical Reactions Analysis
Trifluoromethylpyridines are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .科学的研究の応用
Agrochemical Industry
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(morpholin-4-yl)acetamide: and its derivatives are extensively used in the agrochemical industry. The trifluoromethylpyridine (TFMP) moiety is a key structural component in active ingredients for crop protection . These compounds are designed to protect crops from pests and diseases, with over 20 new TFMP-containing agrochemicals having acquired ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activity of these compounds.
Pharmaceutical Development
Several pharmaceutical products containing the TFMP moiety have been approved for market use, and many more are undergoing clinical trials . The compound’s derivatives are being explored for their potential therapeutic effects, including as intermediates in the synthesis of more complex drug molecules.
Veterinary Medicine
In the veterinary field, two products containing TFMP derivatives have been granted market approval . These compounds are used to create medications that treat a variety of conditions in animals, leveraging the biological activities provided by the TFMP structure.
Organic Synthesis Intermediates
The compound serves as an intermediate in the synthesis of various organic chemicals . Its derivatives are crucial for creating new molecules with desired properties for further research and development in organic chemistry.
Chemical Analysis
TFMP derivatives, including 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(morpholin-4-yl)acetamide , can be used in chemical analysis as reference compounds or reagents due to their distinct chemical signatures .
Fluorine Chemistry Research
The compound is also significant in the field of fluorine chemistry, where the effects of fluorine atoms on the biological activities and physical properties of molecules are a major research topic . The development of fluorinated organic chemicals, particularly those containing TFMP, is a growing area of interest.
作用機序
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is combustible, causes skin irritation, serious eye irritation, may cause respiratory irritation, and is harmful if swallowed, in contact with skin or if inhaled . It is advised to handle it with appropriate safety measures .
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O2/c13-9-5-8(12(14,15)16)7-17-10(9)6-11(20)18-19-1-3-21-4-2-19/h5,7H,1-4,6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMSVPQOLJAOTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


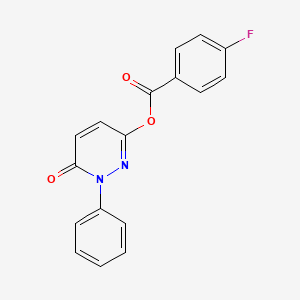
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
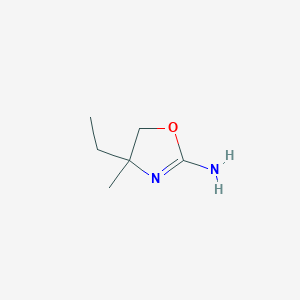
![(E)-1-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2743521.png)
![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B2743522.png)
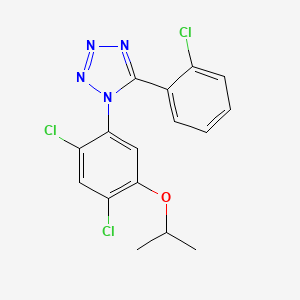
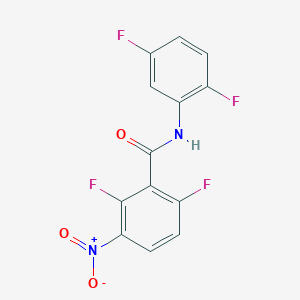
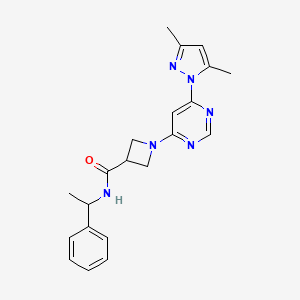
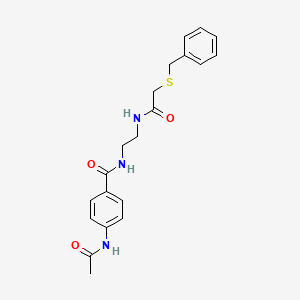
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2743530.png)

![2-cyclopentyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2743532.png)
